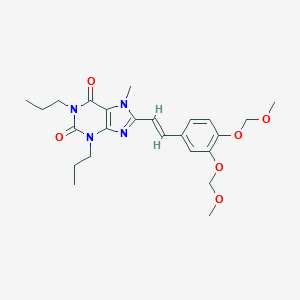
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine, also known as XAC, is a xanthine derivative that has been widely used in scientific research. XAC is a potent and selective antagonist of the A2A adenosine receptor, which is involved in a variety of physiological processes, including neurotransmission, inflammation, and immune response.
Wirkmechanismus
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine exerts its pharmacological effects by selectively blocking the A2A adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system, immune cells, and cardiovascular system. By blocking the A2A adenosine receptor, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a wide range of physiological and pharmacological effects.
Biochemische Und Physiologische Effekte
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to have a variety of biochemical and physiological effects, including inhibition of cAMP production, modulation of calcium signaling, and regulation of gene expression. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has also been shown to reduce inflammation, inhibit the proliferation of cancer cells, and improve cognitive function. In addition, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to have cardioprotective effects, including reducing infarct size and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has several advantages for lab experiments, including its high potency and selectivity for the A2A adenosine receptor, as well as its well-established synthesis method. However, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine also has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other adenosine receptor subtypes.
Zukünftige Richtungen
There are several future directions for the research on (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine, including the development of more potent and selective A2A adenosine receptor antagonists, the investigation of the role of A2A adenosine receptor in other pathological conditions, and the exploration of the therapeutic potential of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine in various diseases. In addition, the use of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine as a tool to study the A2A adenosine receptor signaling pathway may provide valuable insights into the physiological and pharmacological effects of adenosine.
Synthesemethoden
The synthesis of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine involves several steps, including the reaction of 7-methylxanthine with 3,4-dimethoxybenzaldehyde to form 7-methyl-3,4-dimethoxy-1H-pyrazolo[4,3-d]pyrimidin-1-one, followed by the reaction with 3,4-bis(methoxymethoxy)benzaldehyde in the presence of potassium carbonate to form (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine. The synthesis method has been optimized to achieve high yield and purity of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been extensively used in scientific research as a tool to investigate the role of A2A adenosine receptor in various physiological and pathological processes. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has also been used to study the mechanisms underlying Parkinson's disease, ischemia-reperfusion injury, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
155814-26-9 |
|---|---|
Produktname |
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine |
Molekularformel |
C24H32N4O6 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
8-[(E)-2-[3,4-bis(methoxymethoxy)phenyl]ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C24H32N4O6/c1-6-12-27-22-21(23(29)28(13-7-2)24(27)30)26(3)20(25-22)11-9-17-8-10-18(33-15-31-4)19(14-17)34-16-32-5/h8-11,14H,6-7,12-13,15-16H2,1-5H3/b11-9+ |
InChI-Schlüssel |
DXBWGAGBXVYUFM-PKNBQFBNSA-N |
Isomerische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OCOC)OCOC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OCOC)OCOC)C |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OCOC)OCOC)C |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-bis(methoxymethoxy)phenyl)e thenyl)-1,3-dipropyl-7-methyl-, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



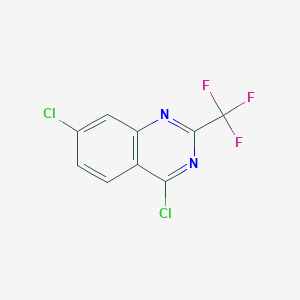
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
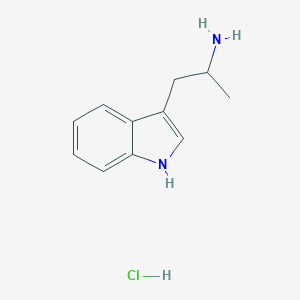
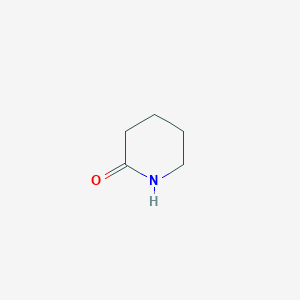
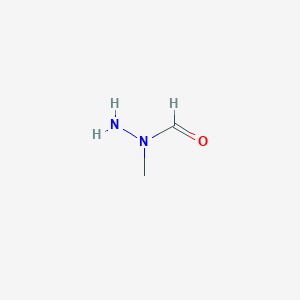
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
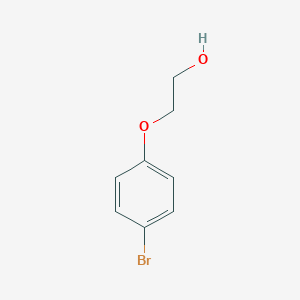

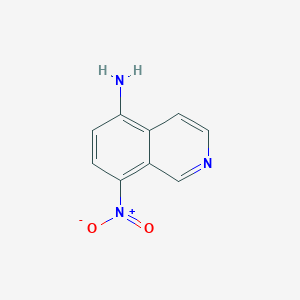
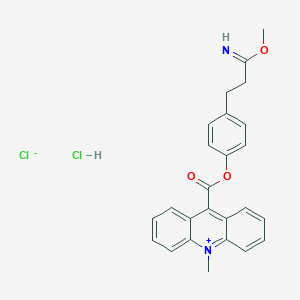
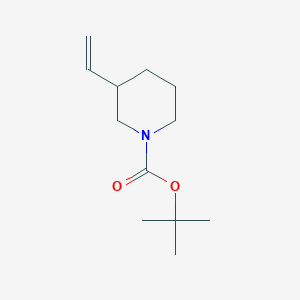

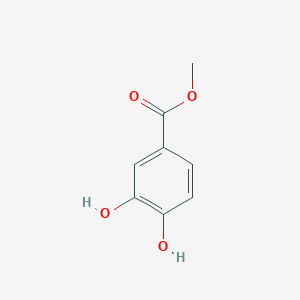
![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)